molecular formula C42H62O17 B12784670 Uralsaponin U CAS No. 1616062-86-2

Uralsaponin U

Cat. No.: B12784670
CAS No.: 1616062-86-2
M. Wt: 838.9 g/mol
InChI Key: WBQVRPYEEYUEBQ-ZZRFBVNQSA-N
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Description

Uralsaponin U is a triterpene saponin compound found in the roots of Glycyrrhiza uralensis, commonly known as licorice. Triterpene saponins are secondary metabolites that consist of a hydrophobic triterpenoid aglycone and a hydrophilic sugar chain. These compounds are known for their diverse biological activities and have been used in traditional Chinese medicine for centuries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uralsaponin U involves the extraction of the compound from the roots of Glycyrrhiza uralensis. The process typically includes steps such as solvent extraction, chromatography, and crystallization to isolate and purify the compound .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. Advanced separation technologies like high-performance liquid chromatography (HPLC) and countercurrent chromatography are often employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Uralsaponin U undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Uralsaponin U has a wide range of scientific research applications, including:

Mechanism of Action

Uralsaponin U exerts its effects through various molecular targets and pathways. It is known to interact with cell membranes, altering their permeability and fluidity. This interaction can lead to the disruption of viral envelopes, making it effective against certain viruses. Additionally, this compound can modulate immune responses by influencing cytokine production and inhibiting inflammatory pathways .

Comparison with Similar Compounds

Uralsaponin U is unique among triterpene saponins due to its specific structure and biological activities. Similar compounds include:

These compounds share common structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

1616062-86-2

Molecular Formula

C42H62O17

Molecular Weight

838.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4S,4aR,6aR,6bS,8aS,11R,12aR,14aR,14bS)-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C42H62O17/c1-37-11-12-38(2,36(54)55)16-19(37)18-15-20(44)31-39(3)9-8-22(40(4,17-43)21(39)7-10-42(31,6)41(18,5)14-13-37)56-35-30(26(48)25(47)29(58-35)33(52)53)59-34-27(49)23(45)24(46)28(57-34)32(50)51/h15,19,21-31,34-35,43,45-49H,7-14,16-17H2,1-6H3,(H,50,51)(H,52,53)(H,54,55)/t19-,21+,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,37+,38+,39-,40+,41+,42+/m0/s1

InChI Key

WBQVRPYEEYUEBQ-ZZRFBVNQSA-N

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O

Canonical SMILES

CC12CCC(CC1C3=CC(=O)C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)O

Origin of Product

United States

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